![molecular formula C11H14O2 B166922 Phenyl valerate CAS No. 20115-23-5](/img/structure/B166922.png)
Phenyl valerate
Overview
Description
Phenyl valerate is a chemical compound with the molecular formula C11H14O2 . It is used chiefly in flavoring and perfumery . The molecule contains a total of 27 bonds, including 13 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .
Synthesis Analysis
Phenol and acyl chloride are dissolved in 1% TfOH/CH3CN at room temperature. The reaction mixture is stirred at the same temperature for an hour, then poured into cold water and ethyl acetate .
Molecular Structure Analysis
Phenyl valerate has a molecular weight of 178.228 Da . It contains a phenyl group (a benzene ring) attached to a valerate (pentanoate) group via an ester linkage .
Chemical Reactions Analysis
Phenyl valerate is a neutral substrate for measuring the PVase activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed neuropathy . It has been used to discriminate and identify other proteins with esterase activity and potential targets of organophosphorus (OP) binding .
Physical And Chemical Properties Analysis
Phenyl valerate is a colorless, slightly water-soluble liquid . It has a molecular weight of 178.228 Da .
Scientific Research Applications
Enzymatic Activity and Toxicity Research
Phenyl valerate has been instrumental in the study of enzymatic activities related to toxicity. For instance, Mangas et al. (2017) demonstrated that human butyrylcholinesterase (hBuChE) could hydrolyze phenyl valerate, suggesting its potential role in organophosphorus-induced delayed neuropathy (OPIDN) and toxicity in humans (Mangas, Vilanova, & Estevez, 2017). Similarly, Carrington and Abou-Donia (1986) investigated the neurotoxic potential of organophosphorus compounds using phenyl valerate as a substrate, highlighting its utility in neurotoxicity studies (Carrington & Abou‐Donia, 1986).
Neurotoxicity Studies
In the context of neurotoxicity, phenyl valerate has been a key substrate in identifying and characterizing neurotoxic esterases. Chemnitius et al. (1983) utilized phenyl valerate in the kinetic analysis of neurotoxic esterases in hen brain, contributing significantly to our understanding of organophosphorus compound toxicity (Chemnitius, Haselmeyer, & Zech, 1983).
Cell Cycle and Antibody Production
Valeric acid, a related compound, has been explored for its effects on cell cycles and antibody production. Park et al. (2016) found that valeric acid induced cell cycle arrest and improved monoclonal antibody production in CHO cell cultures, suggesting its potential application in biotechnological processes (Park, Noh, Woo, Kim, & Lee, 2016).
Neurotoxicity Assessment Models
Quesada et al. (2004) proposed bovine chromaffin cell cultures as a model for studying organophosphorus neurotoxicity, using phenyl valerate esterase activities as indicators. This highlights another significant application of phenyl valerate in neurotoxicity research (Quesada, Sogorb, Vilanova, & Carrera, 2004).
Future Directions
Phenyl valerate has been identified as a substrate for measuring the PVase activity of neuropathy target esterase (NTE), a key molecular event of organophosphorus-induced delayed neuropathy . This suggests potential future research directions in understanding the role of NTE and other esterases in organophosphorus-induced delayed neuropathy.
properties
IUPAC Name |
phenyl pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-9-11(12)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIMPQVBUPCHEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173930 | |
Record name | Phenyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [AccuStandard MSDS] | |
Record name | Phenyl valerate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16555 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Phenyl valerate | |
CAS RN |
20115-23-5 | |
Record name | Phenyl pentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20115-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl valerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020115235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.550 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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